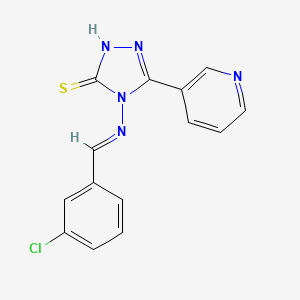
1,3-Dibromo-4,6-bis-chloromethyl-2,5-dimethyl-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-4,6-bis-chloromethyl-2,5-dimethyl-benzene is a chemical compound with the molecular formula C10H10Br2Cl2. It is a derivative of benzene, characterized by the presence of bromine and chlorine atoms, as well as methyl groups attached to the benzene ring. This compound is often used in organic synthesis and research due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-4,6-bis-chloromethyl-2,5-dimethyl-benzene typically involves the bromination and chloromethylation of 2,5-dimethylbenzene. The process begins with the bromination of 2,5-dimethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. This reaction results in the formation of 1,3-dibromo-2,5-dimethylbenzene. Subsequently, the chloromethylation of this intermediate compound is carried out using formaldehyde and hydrochloric acid, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibromo-4,6-bis-chloromethyl-2,5-dimethyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide, potassium tert-butoxide, and amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include hydrogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1,3-Dibromo-4,6-bis-chloromethyl-2,5-dimethyl-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science
Mecanismo De Acción
The mechanism of action of 1,3-Dibromo-4,6-bis-chloromethyl-2,5-dimethyl-benzene involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The methyl groups can undergo oxidation or reduction, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dibromo-3,6-bis-chloromethyl-4,5-dimethyl-benzene
- 1,4-Dibromo-2,5-dichloro-3,6-dimethyl-benzene
- 1,2-Dibromo-3,6-diiodo-4,5-dimethyl-benzene
- 1,4-Dibromo-2,5-bis-methoxymethyl-benzene
Uniqueness
1,3-Dibromo-4,6-bis-chloromethyl-2,5-dimethyl-benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. The presence of both bromine and chlorine atoms, along with methyl groups, allows for diverse chemical transformations and applications in various fields of research and industry .
Propiedades
Número CAS |
66788-12-3 |
|---|---|
Fórmula molecular |
C10H10Br2Cl2 |
Peso molecular |
360.90 g/mol |
Nombre IUPAC |
1,5-dibromo-2,4-bis(chloromethyl)-3,6-dimethylbenzene |
InChI |
InChI=1S/C10H10Br2Cl2/c1-5-7(3-13)9(11)6(2)10(12)8(5)4-14/h3-4H2,1-2H3 |
Clave InChI |
YMWPHMBEQJWBBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1CCl)Br)C)Br)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11971662.png)
![(2E)-6-methyl-2-(2-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11971664.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11971673.png)
![3-(4-bromophenyl)-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11971691.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11971700.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11971701.png)
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971706.png)
![4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11971712.png)


![5-(2,4-Dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11971733.png)
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11971734.png)
